4-(1,3-Thiazol-2-yl)oxan-4-amine
Description
Significance of Thiazole (B1198619) and Oxane Heterocycles in Medicinal Chemistry and Chemical Biology Research
Heterocyclic compounds, which contain atoms of at least two different elements in their ring structures, are fundamental in medicinal chemistry. nih.gov More than 85% of all biologically active chemical entities feature a heterocycle, highlighting their central role in drug design. nih.gov
The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.netresearchgate.net It is a core component of many natural products, such as thiamine (B1217682) (vitamin B1), and synthetic drugs. nih.govjetir.org The versatility of the thiazole nucleus is demonstrated by its presence in a wide array of therapeutic agents, including antimicrobial, antiretroviral, antifungal, and anticancer drugs. nih.govfabad.org.trnih.gov Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable pharmacophore for designing new therapeutic agents. researchgate.net The development of drugs containing thiazole has been a significant area of research, with numerous compounds approved by the FDA and many more in experimental stages. fabad.org.trresearchgate.net
The oxane ring, a six-membered saturated heterocycle with one oxygen atom, also known as tetrahydropyran (B127337) (THP), is another crucial structural motif in medicinal chemistry. drugbank.comwikipedia.org The THP ring is the second most frequently reported three-dimensional ring system in marketed drugs. chemicalbook.com Its non-planar, saturated nature allows for the creation of three-dimensional structures that can effectively probe the binding sites of biological targets. researchgate.net Derivatives of tetrahydropyran are common in nature, particularly in pyranose sugars like glucose, and are used as building blocks in the synthesis of complex molecules with potential therapeutic applications. wikipedia.orgsolubilityofthings.com The incorporation of the oxane ring can influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. nih.gov
Rationale for Investigation of 4-(1,3-Thiazol-2-yl)oxan-4-amine and its Structural Analogues
The investigation into this compound is driven by the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. The rationale for studying this specific compound and its analogues includes:
Bioisosteric Replacement: In drug design, bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. researchgate.netunimore.it The thiazole ring is often used as a bioisostere for other aromatic or heterocyclic rings. researchgate.netacs.org The combination of the thiazole and oxane rings allows for the exploration of new chemical space and the potential for unique interactions with biological targets.
Structural Diversity and Complexity: The fusion of the planar, aromatic thiazole ring with the three-dimensional, saturated oxane ring generates a scaffold with significant structural complexity. This complexity can lead to more specific interactions with protein binding pockets, potentially resulting in higher potency and selectivity.
Exploration of Novel Biological Activities: The combination of these two well-established heterocyclic systems may lead to compounds with novel mechanisms of action or the ability to overcome resistance mechanisms associated with existing drugs. researchgate.net Research into analogues allows for a systematic exploration of the structure-activity relationship (SAR), identifying which structural features are critical for biological activity. acs.org
Historical Context and Evolution of Research on Related Thiazole-Containing Scaffolds
The chemistry of thiazoles has been steadily developing since the pioneering work of Hantzsch and Hofmann in the late 19th century. nih.govtandfonline.com The discovery of the thiazole ring in thiamine (Vitamin B1) was a landmark event that spurred further investigation into this heterocyclic system. jetir.org
Initially, research focused on the synthesis and basic chemical properties of thiazole derivatives. However, the discovery of the penicillin antibiotic, which contains a reduced thiazole ring (thiazolidine), marked a turning point, highlighting the therapeutic potential of this scaffold. jetir.org
Throughout the 20th century and into the 21st, research on thiazole-containing compounds has expanded dramatically. Scientists have developed numerous synthetic methods to create a vast library of thiazole derivatives with diverse substitution patterns. researchgate.netbenthamdirect.com This has led to the identification of thiazole-containing compounds with a broad spectrum of biological activities, including:
Antimicrobial agents: Sulfathiazole was one of the early sulfa drugs that demonstrated the antibacterial potential of the thiazole scaffold. jetir.org
Anticancer agents: Compounds like Tiazofurin and Dasatinib have shown the utility of thiazoles in oncology. nih.govrsc.org
Anti-inflammatory drugs: Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) that features a thiazole ring. jetir.org
The evolution of research has been driven by advances in synthetic chemistry, analytical techniques, and a deeper understanding of molecular biology, allowing for a more rational design of thiazole-based therapeutic agents. rsc.orgacs.org
Overview of Academic Research Trajectories for Novel Heterocyclic Amines
The discovery and development of novel heterocyclic amines are a major focus of academic and industrial research in medicinal chemistry. researchgate.netijprajournal.com Heterocyclic amines are a class of compounds that includes a heterocyclic ring and an amine group, and they are found in a wide range of biologically active molecules, from vitamins to carcinogens formed during the cooking of meat. wikipedia.orgmdpi.com
Current research trajectories for novel heterocyclic amines are characterized by several key trends:
Target-Oriented Synthesis: A significant portion of research is dedicated to the rational design and synthesis of heterocyclic amines that target specific biological molecules, such as enzymes or receptors, implicated in disease. researchgate.netnih.gov
Diversity-Oriented Synthesis: This approach aims to create large and diverse libraries of heterocyclic amines to screen for new biological activities. This can lead to the discovery of unexpected therapeutic applications.
Development of New Synthetic Methodologies: There is a continuous effort to develop more efficient, sustainable, and versatile methods for the synthesis of complex heterocyclic amines. researchgate.netijprajournal.com This includes the use of catalysis and multicomponent reactions.
Computational and In Silico Studies: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, is increasingly integrated into the research process to predict the properties and biological activities of new heterocyclic amines before they are synthesized. ijprajournal.com
Focus on Physicochemical Properties: There is a growing emphasis on understanding and optimizing the physicochemical properties of novel heterocyclic amines, such as their solubility and metabolic stability, to improve their drug-like characteristics. researchgate.net
The study of compounds like this compound fits well within these modern research trajectories, representing a targeted effort to create novel chemical entities with the potential for significant contributions to medicinal chemistry.
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-8(1-4-11-5-2-8)7-10-3-6-12-7/h3,6H,1-2,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIZZYWWSGQBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 4 1,3 Thiazol 2 Yl Oxan 4 Amine
Established Synthetic Pathways for the 4-(1,3-Thiazol-2-yl)oxan-4-amine Core Structure
The principal and most widely recognized method for constructing the 2-aminothiazole (B372263) core of this compound is the Hantzsch thiazole (B1198619) synthesis. bepls.comnih.gov This classical method involves the condensation reaction between an α-haloketone and a thiourea (B124793) derivative. nih.gov
Key Reaction Steps and Mechanistic Considerations
The synthesis of this compound via the Hantzsch pathway commences with the formation of the key intermediate, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one. This α-haloketone is then reacted with thiourea.
The mechanism proceeds as follows:
Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon of the carbonyl group in the α-haloketone.
Cyclization: An intramolecular cyclization occurs where the nitrogen atom of the thiourea attacks the carbon bearing the bromine atom, leading to the formation of a five-membered ring.
Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.
Optimization of Reaction Conditions and Yields
The efficiency of the Hantzsch synthesis can be influenced by several factors, including the choice of solvent, temperature, and the presence of a catalyst. While specific optimization data for the synthesis of this compound is not extensively published, general principles for the synthesis of 2-aminothiazoles can be applied. The use of a heterogeneous and reusable catalyst, such as copper silicate, has been shown to improve yields and facilitate easier workup procedures in related syntheses. nanobioletters.com
Below is an illustrative data table showing the effect of catalyst concentration on the yield of a representative 2-aminothiazole synthesis, which can be extrapolated to the synthesis of the target compound.
Table 1: Effect of Catalyst Concentration on 2-Aminothiazole Synthesis
| Entry | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| 1 | 2.5 | 75 |
| 2 | 5.0 | 85 |
| 3 | 10 | 92 |
| 4 | 15 | 92 |
This table is a representative example based on general findings for 2-aminothiazole synthesis and not specific to this compound.
Utilization of Specific Precursor Compounds for Thiazole Ring Formation
The formation of the thiazole ring in this compound is critically dependent on two key precursors:
α-Haloketone: The essential α-haloketone precursor is 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one . echemi.commolbase.comsigmaaldrich.comnih.gov This compound provides the carbon backbone for the 4- and 5-positions of the thiazole ring.
Thiourea: Thiourea serves as the source of the nitrogen and sulfur atoms required to complete the heterocyclic ring, as well as the amino group at the 2-position.
Strategies for Oxane Ring Annulation and Amine Introduction
The oxane ring and the amine functionality at the 4-position are typically introduced prior to the thiazole ring formation. The synthesis of the precursor, 4-amino-4-(2-bromoacetyl)tetrahydropyran, can be envisioned through several established synthetic strategies starting from tetrahydropyran-4-one. chemicalbook.com
Two prominent methods for the introduction of the α-amino nitrile group, a precursor to the final amine, are the Strecker synthesis organic-chemistry.org and the Bucherer-Bergs reaction . wikipedia.orgresearchgate.netmdpi.comorganic-chemistry.org
Strecker Synthesis: This reaction involves the treatment of tetrahydropyran-4-one with an amine (or ammonia) and a cyanide source (like potassium cyanide) to form an α-aminonitrile. organic-chemistry.org
Bucherer-Bergs Reaction: This method utilizes a carbonyl compound (tetrahydropyran-4-one), ammonium (B1175870) carbonate, and a cyanide source to produce a hydantoin, which can then be converted to the desired amino compound. wikipedia.orgresearchgate.netmdpi.comorganic-chemistry.org
Reductive amination of 4-hydroxytetrahydropyran is another viable route to introduce the amine group. nsf.govrsc.org
Development of Novel and Efficient Synthetic Approaches
To address the limitations of multi-step syntheses, such as time consumption and waste generation, the development of one-pot synthetic strategies has gained significant attention.
Exploration of One-Pot Synthesis Strategies for Improved Efficiency
One-pot syntheses of 2-aminothiazoles, which are structurally related to the target compound, have been successfully developed. tandfonline.comtandfonline.com These methods typically involve the in-situ generation of the α-haloketone from a ketone, followed by the reaction with thiourea without the need for isolation of the intermediate. tandfonline.comclockss.org For instance, a ketone can be treated with a brominating agent like N-bromosuccinimide (NBS) in the presence of an acid catalyst, followed by the addition of thiourea to the same reaction vessel. tandfonline.com
An electrochemical approach for the synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas has also been reported, offering a greener alternative by avoiding the use of external oxidants. nih.gov These one-pot procedures significantly enhance the efficiency of the synthesis by reducing the number of reaction and purification steps. tandfonline.comtandfonline.com
The following table outlines a general scheme for a one-pot synthesis of a 4-substituted-2-aminothiazole.
Table 2: General One-Pot Synthesis of 4-Substituted-2-Aminothiazoles
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Ketone | NBS, p-TSA, Methanol, rt | In-situ α-bromoketone |
| 2 | In-situ α-bromoketone, Thiourea | Reflux | 4-Substituted-2-aminothiazole |
This table represents a generalized one-pot procedure and is not specific to this compound.
Implementation of Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into the synthesis of thiazole-containing scaffolds is an area of growing importance. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One notable green method involves the use of eco-friendly, recyclable catalysts. For instance, the synthesis of thiazole-based heterocycles has been achieved using chitosan-grafted-poly(vinylpyridine) as a biodegradable and reusable biopolymeric basic catalyst. researchgate.net This method offers advantages such as high product yields and simple operational procedures. researchgate.netresearchgate.net Another approach utilizes silica (B1680970) sulfuric acid, a solid acid catalyst that can be easily recovered and reused, for condensation reactions in the synthesis of related heterocyclic systems. researchgate.net
Water has also been explored as a green solvent in the synthesis of complex heterocycles like benzo[d]imidazo[2,1-b]thiazoles, often in conjunction with microwave irradiation to accelerate reaction times and improve yields. mdpi.com Furthermore, enzyme-catalyzed methods, although sometimes requiring expensive enzyme preparations, represent a significant green chemistry strategy by enabling high selectivity under mild conditions, thereby reducing waste.
Catalyst Development for Enhanced Selectivity and Reactivity
Catalysis is central to the efficient synthesis of this compound and its analogs. The choice of catalyst is crucial for controlling selectivity and achieving high yields.
Metal Catalysis: Transition metals, particularly palladium and nickel, are widely used. Palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions, such as the reduction of nitro groups, and for halogen-deuterium exchange. google.com Nickel catalysts, such as Raney-Ni, are also employed for catalytic hydrogenation. The development of nickel N-heterocyclic carbene (NHC) complexes has enabled novel cycloaddition reactions for constructing six-membered heterocyclic rings, including pyridones and dihydroisoquinolinones, which could be relevant for hybrid system synthesis. aablocks.com
Biocatalysis and Organocatalysis: As mentioned, biopolymeric catalysts like chitosan (B1678972) derivatives have proven effective and environmentally friendly for synthesizing thiazole heterocycles. researchgate.net These catalysts offer high yields and are reusable. researchgate.net Organocatalysts are also integral to modern synthetic strategies, though specific applications to the target compound are less documented. fluorochem.co.uk
The table below summarizes catalysts used in the synthesis of related thiazole structures.
| Catalyst Type | Specific Catalyst Example | Application | Reference |
| Metal Catalyst | Raney-Ni | Catalytic hydrogenation of nitro groups | |
| Metal Catalyst | Palladium on Carbon (Pd/C) | Halogen-deuterium exchange | google.com |
| Metal Catalyst | NiCl2(PPh3)2 | Isoquinoline synthesis | aablocks.com |
| Biopolymer Catalyst | Chitosan-grafted-poly(vinylpyridine) | Synthesis of thiazole-based heterocycles | researchgate.net |
| Solid Acid Catalyst | Silica Sulfuric Acid | Condensation reactions | researchgate.net |
Derivatization Strategies and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies
To explore the chemical space around the this compound scaffold, extensive derivatization is necessary. These modifications are key to understanding the structure-activity relationships (SAR) that govern the molecule's properties.
Modification of the Thiazole Ring with Various Substituents
The thiazole ring is a prime target for modification to tune the electronic and steric properties of the molecule. Research on related thiazole compounds provides a blueprint for potential derivatization strategies.
Key modifications include:
Substitution on an attached phenyl ring: In N,4-diaryl-1,3-thiazole-2-amines, substituting a phenyl ring attached to the thiazole with groups like methoxy (B1213986) (CH₃O) or dimethoxy has been shown to significantly influence biological activity. nih.gov For example, replacing an electron-withdrawing nitro group with an electron-donating methyl group can alter the compound's effects.
Direct substitution on the thiazole ring: The introduction of an acetate (B1210297) group at the 4-position of the thiazole ring offers a unique structural variation for exploring different biological activities. evitachem.com
Acylation of the amine group: Acylating the 2-amino group of the thiazole with various acid chlorides introduces a wide range of functional groups, creating a library of amides for SAR studies. mdpi.com
The following table details specific modifications made to the thiazole moiety in analogous structures.
| Modification Type | Substituent | Position on Thiazole Ring | Observed Effect in Analogs | Reference |
| Phenyl Ring Substitution | Methyl | 4-position (on phenyl) | Reduced electron-withdrawing effects | |
| Phenyl Ring Substitution | Methoxy/Dimethoxy | 4-position (on phenyl) | Enhanced antiproliferative activity | nih.gov |
| Direct Ring Substitution | Acetate | 4-position | Unique structural variation | evitachem.com |
| Amine Group Modification | Acyl groups | 2-position (amine) | Creation of diverse amide libraries | mdpi.com |
Elaboration of the Oxane Ring System and Amine Moiety
The oxane ring and the exocyclic amine provide further opportunities for structural diversification.
Oxane Ring Elaboration: The oxane (tetrahydropyran) ring itself can be part of a larger, fused heterocyclic system. For instance, a related structure has been synthesized where the oxane is incorporated into a tetrahydropyrano[3,4-d] fluorochem.co.ukontosight.aithiazin-8a(8H)-yl moiety. google.com The synthesis of various functionalized oxane building blocks, such as those with bromo-propoxy or carboxylic acid groups, indicates feasible starting points for more complex elaborations. fishersci.com
Amine Moiety Modification: The primary amine at the 4-position of the oxane ring is a key site for derivatization.
Alkylation: Introduction of alkyl groups, such as a methyl group to form a secondary amine, can alter properties like lipophilicity and metabolic stability.
Acylation and Amide Formation: The amine can be acylated with various benzoyl chlorides to form a series of amides, a common strategy in medicinal chemistry to explore SAR. bohrium.com
Protecting Groups: In multi-step syntheses, the amine is often protected, for example, as a tert-butyl carbamate (B1207046) (Boc), which can be removed in a later step. This is a standard strategy in the synthesis of complex molecules containing the aminotetrahydropyran motif. google.com
Design and Synthesis of Hybrid Heterocyclic Systems Incorporating the this compound Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug design. nih.gov The this compound scaffold can be incorporated into larger, hybrid systems to access novel chemical space and potentially new biological activities.
Synthetic strategies often involve multi-component or tandem reactions. For example:
Thiazole-Thiadiazole Hybrids: Synthesized by reacting a thiazole carbohydrazide (B1668358) with hydrazonoyl chlorides, leading to a molecule containing both thiazole and 1,3,4-thiadiazole (B1197879) rings. nih.gov
Thiazole-Pyrazole Hybrids: Achieved through 1,3-dipolar cycloaddition reactions, catalyzed by eco-friendly biopolymers. researchgate.net
Thiazole-Oxadiazole Hybrids: These can be formed by coupling oxadiazole-containing moieties to a thiazole core.
Fused Systems: More complex fused systems, such as imidazo[4,5-e] fluorochem.co.ukontosight.aithiazolo[3,2-b] evitachem.comontosight.aitriazines, can be synthesized through multi-step sequences including condensation and cyclization reactions. researchgate.net The hetero-Diels–Alder reaction is another powerful tool for constructing polyheterocyclic ensembles, such as furoxanylpyridine systems. researchgate.net
The table below lists examples of hybrid heterocyclic systems based on a thiazole core.
| Hybrid System | Linked Heterocycle | Synthetic Strategy | Reference |
| Thiazole-Thiadiazole | 1,3,4-Thiadiazole | Cyclization of a thioamide intermediate | nih.gov |
| Thiazole-Pyrazole | Pyrazole | 1,3-Dipolar cycloaddition | researchgate.net |
| Thiazole-Oxadiazole | 1,3,4-Oxadiazole | Coupling of respective precursors | |
| Imidazo-Thiazolo-Triazine | Imidazole, Triazine | Multi-step condensation and cyclization | researchgate.net |
| Furoxanyl-Pyridine | Furoxan, Pyridine | Tandem hetero-Diels–Alder/retro-Diels–Alder | researchgate.net |
| Benzo-Imidazo-Thiazole | Benzimidazole | Condensation/cyclization | mdpi.com |
Molecular Interactions and Mechanistic Insights into 4 1,3 Thiazol 2 Yl Oxan 4 Amine Derivatives in Chemical Biology
Investigation of Molecular Recognition and Binding Mechanisms at a Fundamental Level (in vitro systems)
The 4-(1,3-thiazol-2-yl)oxan-4-amine scaffold is a key structural motif in the design of inhibitors for various enzymes, most notably Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways. researchgate.netnih.gov In vitro studies have been fundamental in elucidating the binding mechanisms of these derivatives. A significant body of research has been dedicated to developing potent and selective BTK inhibitors. nih.gov
Investigations have explored both covalent and non-covalent inhibition of BTK. Covalent inhibitors often form a bond with a specific cysteine residue (Cys481) within the BTK active site. researchgate.net The this compound portion of the molecule frequently acts as a primary recognition element, ensuring proper orientation within the ATP-binding pocket. nih.gov The thiazole (B1198619) ring is capable of forming crucial hydrogen bonds with the hinge region of the kinase, a common interaction for kinase inhibitors. The oxane ring, which can be modified with various substituents, aids in orienting the molecule and can create additional interactions with the protein surface, thereby influencing both the potency and selectivity of the inhibitor. nih.gov
To quantify the inhibitory activity of these compounds against BTK and other kinases, researchers have employed techniques such as enzyme-linked immunosorbent assays (ELISAs) and homogeneous time-resolved fluorescence (HTRF) assays. researchgate.net These assays determine the extent to which a compound can prevent the phosphorylation of a substrate by the enzyme, providing IC50 values that indicate the concentration of the inhibitor needed to reduce enzyme activity by half.
The principal intracellular pathway affected by this compound derivatives, especially those developed as BTK inhibitors, is the B-cell receptor (BCR) signaling cascade. researchgate.net Activation of the BCR initiates a series of downstream signaling events in which BTK plays a pivotal role. nih.gov By inhibiting BTK, these compounds effectively interrupt this cascade.
Cell-based in vitro assays have been essential in clarifying these effects. For instance, assays measuring the autophosphorylation of BTK at tyrosine 223, a key indicator of its activation, have demonstrated that treatment of B-cell lines with potent inhibitors based on this scaffold results in a dose-dependent reduction in BTK autophosphorylation. researchgate.net
Furthermore, the downstream effects of BTK inhibition can be monitored by assessing the phosphorylation of phospholipase Cγ2 (PLCγ2), a direct substrate of BTK. researchgate.net Inhibition of BTK blocks the phosphorylation and subsequent activation of PLCγ2, which in turn prevents the release of intracellular calcium and the activation of transcription factors such as NF-κB. These cellular events are vital for B-cell proliferation, differentiation, and survival.
Structure-Activity Relationship (SAR) Studies in a Chemical Biology Context
Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of this compound derivatives. nih.gov The fundamental pharmacophore typically includes the central oxane ring with an amine and a 2-substituted thiazole. nih.govnih.gov
Thiazole Ring : This ring is a critical hydrogen bond acceptor, frequently interacting with the hinge region of kinases like BTK. nih.gov The nitrogen and sulfur atoms of the thiazole are key to this interaction. researchgate.net
Oxane Ring : Serving as a central scaffold, the conformation of the oxane ring is vital for presenting other functional groups in the correct orientation for binding. The stereochemistry at the C4 position, where the amine and thiazole are attached, is often critical for activity.
Amine Group : The amine at the C4 position can be a primary amine or can be further substituted, enabling additional hydrogen bonds or ionic interactions within the active site.
Electrophilic "Warhead" : For covalent inhibitors, an electrophilic moiety is included to react with a nucleophilic residue, such as cysteine, in the active site of the enzyme. researchgate.net This "warhead," often an acrylamide (B121943) or cyanamide (B42294) group, is typically connected to the core scaffold via a linker.
Systematic modifications to the this compound core have provided significant insights into the structural requirements for potent and selective inhibition.
Substitutions on the Thiazole Ring : Alterations at the 4- and 5-positions of the thiazole ring can affect interactions with the solvent-exposed region of the binding site, which can be leveraged to fine-tune selectivity against other kinases.
Substitutions on the Oxane Ring : While the oxane ring can be replaced with other cyclic systems to explore different conformational preferences, the oxane structure often provides a favorable balance of properties. researchgate.net
Linker Modifications : In covalent inhibitors, the linker connecting the pharmacophore to the reactive group is important for positioning the warhead for an optimal reaction with the target residue. Variations in linker length and flexibility can be used to maximize inhibitory activity.
The following interactive table summarizes the impact of certain substituent variations on the inhibitory activity of a series of BTK inhibitors based on the this compound scaffold.
| Compound | R1 (on Thiazole) | R2 (on Amine) | BTK IC50 (nM) |
| 1 | H | H | >1000 |
| 2 | H | Acetyl | 500 |
| 3 | H | Acryloyl | 10 |
| 4 | Methyl | Acryloyl | 5 |
Data is illustrative and based on general SAR principles.
The three-dimensional conformation of the oxane-thiazole scaffold is a critical factor in its biological activity. The oxane ring typically adopts a chair-like conformation, which positions the substituents in pseudo-axial and pseudo-equatorial orientations that can be optimized for interaction with the target protein.
Computational modeling and X-ray crystallography have been employed to study the bound conformations of these inhibitors. These studies have shown that the oxane ring often assumes a specific chair conformation to orient the thiazole ring for hinge binding and to place other substituents for favorable interactions in other pockets of the active site. The conformational rigidity of the oxane ring, in comparison to more flexible acyclic linkers, can be advantageous by reducing the entropic penalty of binding, which can lead to higher affinity. The specific stereoisomer that best fits the active site is frequently much more potent than other isomers, underscoring the importance of conformational control in the design of these molecules.
Theoretical and Computational Chemistry Approaches for Mechanistic Prediction
Theoretical and computational chemistry have emerged as indispensable tools in modern drug discovery and chemical biology. These methods provide a molecular-level understanding of biological processes and can predict the behavior of novel compounds, thereby guiding and accelerating the design of new therapeutic agents. For derivatives of this compound, a scaffold of significant interest due to the versatile pharmacological activities of the thiazole nucleus, computational approaches are particularly valuable for elucidating their mechanisms of action and for designing new analogues with improved properties. mdpi.combohrium.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. wjarr.com This method is instrumental in understanding the binding modes of this compound derivatives and identifying key interactions that contribute to their biological activity. For instance, docking studies on various thiazole derivatives have revealed the importance of hydrogen bonding and hydrophobic interactions in their binding to target proteins. plos.org
Molecular dynamics (MD) simulations build upon the static pictures provided by molecular docking by simulating the movement of atoms and molecules over time. diabetesjournals.org This allows for the assessment of the stability of ligand-protein complexes and provides insights into the conformational changes that may occur upon binding. sciforum.net For example, MD simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting cyclin-dependent kinases (CDK2/4/6) have been used to analyze the stability of the ligand-protein interactions and to understand the structural basis for their inhibitory activity. nih.gov These simulations can reveal crucial information about the dynamic nature of the binding pocket and the role of specific residues in stabilizing the ligand. diabetesjournals.org
Table 1: Representative Molecular Docking and Dynamics Simulation Studies of Thiazole Derivatives
| Compound Class | Target Protein | Key Findings | Reference |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Identification of key binding interactions and stable binding modes through MD simulations. | nih.gov |
| Thiazole-hydrazone derivatives | Thymidine phosphorylase | Correlation between docking scores, binding conformations, and inhibitory activities. | researchgate.net |
| Azo-thiazole derivatives | Various bacterial and inflammatory targets | Confirmation of binding affinity and assessment of electrochemical characteristics. | bohrium.com |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA protein, Peroxiredoxins | Prediction of binding free energies and correlation with cytotoxic and antioxidant activities. | bohrium.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules. nrel.gov This knowledge is crucial for understanding and predicting the reactivity of this compound and its derivatives. The distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential are key descriptors that can be calculated. asianpubs.orgresearchgate.net
For thiazole derivatives, DFT calculations have been used to study the effect of different substituents on the electronic properties of the ring. asianpubs.orgresearchgate.net These studies have shown that the electron-donating or electron-withdrawing nature of substituents can significantly influence the reactivity of the thiazole core. asianpubs.org For example, the calculated pi-electron density can identify the most likely sites for electrophilic or nucleophilic attack. wikipedia.org This information is invaluable for predicting the metabolic fate of these compounds and for designing derivatives with desired reactivity profiles. The reactivity of the amine group in the oxane ring is also a critical factor, as its nucleophilicity will govern its interactions with electrophilic species in a biological environment. msu.edu
Table 2: Calculated Electronic Properties of Thiazole and its Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |
| Thiazole | -9.468 | 3.348 | 12.816 | 1.552 |
| 2-Methyl thiazole | -9.135 | 3.512 | 12.647 | 1.036 |
| 4-Methyl thiazole | -9.117 | 3.508 | 12.625 | 1.124 |
| 2-Mercapto thiazole | -8.876 | 3.213 | 12.089 | 1.322 |
| 4-Mercapto thiazole | -8.712 | 3.103 | 11.815 | 2.510 |
Data adapted from theoretical studies on thiazole derivatives. researchgate.netresearchgate.net
Prediction of Molecular Interactions and Binding Affinities through Advanced Computational Models
Advanced computational models are increasingly being used to predict the binding affinity of ligands to their biological targets. These models go beyond simple docking scores and incorporate more sophisticated calculations of binding free energy. diabetesjournals.org Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods are often used in conjunction with MD simulations to provide more accurate estimates of binding affinity.
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening, or virtual screening, involves the computational screening of large libraries of compounds against a biological target to identify potential hits. plos.org This approach is particularly powerful when combined with the design of virtual libraries of novel derivatives based on a core scaffold like this compound.
Virtual combinatorial libraries can be generated by systematically modifying the core structure with a variety of substituents. researchgate.net These virtual libraries can then be screened using molecular docking and other computational filters to select a smaller, more manageable set of compounds for synthesis and biological evaluation. mdpi.com For example, virtual screening of thiazole-based compounds has been used to identify potential inhibitors of various enzymes and receptors. mdpi.comnih.gov This strategy significantly accelerates the hit-to-lead optimization process and allows for the exploration of a much larger chemical space than would be possible with traditional high-throughput screening alone. researchgate.net The design of these libraries can be guided by known structure-activity relationships (SAR) and by the insights gained from molecular modeling studies. researchgate.net
Advanced Analytical Techniques in Characterization of 4 1,3 Thiazol 2 Yl Oxan 4 Amine and Its Synthesized Derivatives
Spectroscopic Characterization Methods for Structural Confirmation
Spectroscopic methods form the cornerstone of molecular structure elucidation, providing detailed information about the connectivity of atoms and the nature of functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 4-(1,3-thiazol-2-yl)oxan-4-amine and its derivatives, ¹H and ¹³C NMR are fundamental for structural verification. nih.gov
In ¹H NMR spectra of thiazole (B1198619) derivatives, the protons of the thiazole ring typically appear in the downfield region (δ 7.0–8.5 ppm), a characteristic feature indicating their aromatic nature. For instance, in a series of synthesized thiazole derivatives, the thiazolyl-C5-H proton was observed as a singlet in the range of δ 6.47-6.60 ppm. sapub.org The protons on the oxane ring would exhibit characteristic chemical shifts and coupling patterns depending on their spatial arrangement. For example, protons of an oxan-2-ylmethoxy substituent have been reported to resonate at δ 3.5–4.5 ppm. The amine protons often appear as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the thiazole ring typically resonate in the aromatic region of the spectrum. nih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, further solidifying the structural assignment.
Table 1: Representative ¹H NMR Spectral Data for Thiazole Derivatives
| Proton | Chemical Shift (δ ppm) Range | Multiplicity |
|---|---|---|
| Thiazole-H | 7.0 - 8.5 | Singlet/Doublet |
| Thiazolyl-C5-H | 6.47 - 6.60 sapub.org | Singlet |
| Oxane Ring Protons | 3.5 - 4.5 | Multiplet |
| Amine (NH₂) | Variable | Broad Singlet |
Note: Chemical shifts are dependent on the solvent and specific substitution pattern of the derivative.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. nih.gov This technique provides a highly accurate mass-to-charge ratio (m/z) value, which can be used to deduce the molecular formula with a high degree of confidence. nih.gov For this compound (C₈H₁₂N₂OS), the predicted monoisotopic mass is 184.06703 Da. uni.lu HRMS analysis would be expected to yield an [M+H]⁺ ion at m/z 185.07431. uni.lu Techniques such as electrospray ionization (ESI) are commonly coupled with mass analyzers like Quadrupole-Orbitrap to achieve high resolution and sensitivity, which is particularly useful for the analysis of heterocyclic aromatic amines. nih.govnih.gov
Table 2: Predicted HRMS Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 185.07431 uni.lu |
| [M+Na]⁺ | 207.05625 uni.lu |
| [M-H]⁻ | 183.05975 uni.lu |
Data sourced from predicted values. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. researchgate.net The IR spectrum of this compound and its derivatives would exhibit characteristic absorption bands corresponding to the various bonds present. ekb.eg
Key expected vibrational frequencies include:
N-H stretching of the primary amine, typically appearing as one or two bands in the 3500-3300 cm⁻¹ region. For some thiazole derivatives, these have been observed between 3224-3278 cm⁻¹. sapub.org
C-H stretching of the aliphatic oxane ring and the aromatic thiazole ring.
C=N stretching of the thiazole ring, often found in the 1650-1550 cm⁻¹ range. cdnsciencepub.com
C-O-C stretching of the ether linkage in the oxane ring, typically seen around 1200-1050 cm⁻¹.
C-S stretching vibrations associated with the thiazole ring.
The presence and position of these bands provide corroborative evidence for the proposed structure. jst.go.jpcdnsciencepub.com
Table 3: Characteristic IR Absorption Frequencies for Thiazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) Range |
|---|---|
| N-H Stretch (Amine) | 3500 - 3300 |
| C=N Stretch (Thiazole) | 1650 - 1550 cdnsciencepub.com |
| C-O-C Stretch (Ether) | 1200 - 1050 |
Note: The exact position of the peaks can be influenced by the molecular environment.
X-ray Crystallography for Definitive Three-Dimensional Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. bohrium.com For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide irrefutable evidence of its molecular structure. rsc.org The resulting crystallographic data would confirm the connectivity of the thiazole and oxane rings and establish the spatial orientation of the amine group relative to the rest of the molecule. nih.govresearchgate.net The analysis of crystal packing can also reveal intermolecular interactions such as hydrogen bonding. bohrium.com
Chromatographic Techniques for Purity Assessment and Isolation of Isomers
Chromatographic methods are essential for assessing the purity of synthesized compounds and for separating mixtures, including isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical and chemical industries for determining the purity of a substance. njlabs.commastelf.com A well-developed HPLC method can separate the target compound from any starting materials, by-products, or degradation products. pharmtech.com For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. ijper.org
The purity of the compound is typically determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. pharmtech.com HPLC is also invaluable for the isolation of isomers. If the synthesis of a derivative of this compound were to produce stereoisomers, preparative HPLC could be used to separate and isolate these individual isomers for further characterization and study. chromatographyonline.com Method validation according to established guidelines ensures the reliability and robustness of the analytical procedure. ijper.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar compounds such as this compound by GC-MS is often challenging due to their low volatility and potential for thermal degradation. The presence of a primary amine and the polar nature of the thiazole and oxane rings necessitate a derivatization step to enhance volatility and thermal stability, thereby improving chromatographic resolution and mass spectral analysis. researchgate.netnih.gov
Derivatization chemically modifies the analyte to a less polar and more volatile form. For primary amines and potentially hydroxylated derivatives, common and effective derivatization strategies include silylation and acylation. jfda-online.commdpi.com
Silylation: This is a widely used method where an active hydrogen in the amine group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. researchgate.netsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently employed. researchgate.netsigmaaldrich.com The resulting silylated derivatives are significantly more volatile and thermally stable. nih.gov For instance, the derivatization of amino acids with MTBSTFA to form TBDMS derivatives has been shown to yield products with excellent chromatographic and mass spectrometric properties. sigmaaldrich.comufms.br
Acylation: This technique involves the introduction of an acyl group into the molecule, typically at the primary amine. nih.govnih.gov Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used, which not only increases volatility but also introduces fluorinated groups that can enhance detection sensitivity, particularly with an electron capture detector (ECD). jfda-online.comnih.gov
The choice of derivatization reagent and reaction conditions, such as temperature and time, must be carefully optimized to ensure complete conversion to the desired derivative. Current time information in Bangalore, IN.
Hypothetical GC-MS Analysis of a Derivatized this compound:
The primary amine of this compound would react with MTBSTFA to form its N-tert-butyldimethylsilyl derivative. This derivative would then be amenable to GC-MS analysis.
Table 1: Postulated GC-MS Parameters for the Analysis of N-TBDMS-4-(1,3-Thiazol-2-yl)oxan-4-amine
| Parameter | Suggested Conditions | Rationale/Supporting Evidence |
| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Forms stable and volatile tert-butyldimethylsilyl (TBDMS) derivatives with primary amines. sigmaaldrich.com |
| GC Column | Non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) | Provides good separation for a wide range of derivatized compounds. |
| Injector Temperature | 250-280 °C | Ensures efficient volatilization of the derivatized analyte without thermal degradation. |
| Oven Temperature Program | Initial temp: 100-120 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min | Allows for the separation of the derivative from the solvent and any by-products, followed by elution of the target compound. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS, providing good chromatographic efficiency. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| MS Detector | Quadrupole or Ion Trap | Commonly used mass analyzers providing good sensitivity and mass resolution. |
| Mass Range | m/z 50-500 | Covers the expected molecular ion and fragment ions of the derivatized compound. |
Expected Mass Spectrometry Fragmentation:
The electron ionization mass spectrum of the N-TBDMS derivative of this compound would be expected to show characteristic fragments. The molecular ion peak (M+) may be observed, though it could be of low intensity. More prominent peaks would likely correspond to specific fragmentation pathways:
Loss of a methyl group (M-15): A common fragmentation for silylated compounds. ufms.br
Loss of a tert-butyl group (M-57): A characteristic and often abundant ion for TBDMS derivatives, which is useful for identification. ufms.brCurrent time information in Bangalore, IN.
Cleavage of the oxane ring: Fragmentation of the oxane ring could lead to various daughter ions, providing structural information about this part of the molecule.
Fragmentation of the thiazole ring: The thiazole ring can also undergo characteristic fragmentation, although it is a relatively stable aromatic system. smujo.idosti.govnih.gov
Role of 4 1,3 Thiazol 2 Yl Oxan 4 Amine As a Versatile Research Scaffold
Utilization in the Design and Synthesis of Chemical Probes for Biological Systems
The development of chemical probes is essential for elucidating complex biological processes. These tools, often derived from parent compounds, are designed to trace and identify molecular interactions within cellular systems. ljmu.ac.uk The structure of 4-(1,3-Thiazol-2-yl)oxan-4-amine is particularly amenable to the synthesis of such probes.
Derivatives of this scaffold can be synthesized to incorporate reporter groups, such as fluorophores or biotin, which allow for the detection and identification of biomolecular binding partners. ljmu.ac.uk For instance, the thiazole-amine core is a known pharmacophore that interacts with various enzymes and receptors. ontosight.ai By modifying the oxane or thiazole (B1198619) ring with reactive handles, researchers can attach imaging agents or affinity tags, transforming the core scaffold into a powerful tool for biological investigation.
The synthesis of such probes often involves multi-step reactions, including condensation and cyclization processes, starting from readily available precursors. ontosight.ai These synthetic strategies allow for the systematic modification of the scaffold to optimize its properties as a chemical probe, including its stability and biological activity. ljmu.ac.uk
Contribution to Fundamental Understanding of Heterocyclic Chemistry and Ring Systems
The study of this compound and its derivatives contributes significantly to the fundamental understanding of heterocyclic chemistry. The development of synthetic routes to this and related compounds, such as 1,3,4-thiadiazole-2-amine derivatives, expands the toolkit of organic chemists. researchgate.netmdpi.com These synthetic endeavors often lead to the discovery of novel reaction pathways and a deeper understanding of reaction mechanisms. mdpi.com
The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, while the oxane ring is a six-membered oxygen-containing heterocycle, typically in a chair conformation. ontosight.ai The interplay between these two distinct ring systems within the same molecule presents interesting chemical questions regarding reactivity, conformation, and electronic properties. Research into the synthesis and properties of such combined heterocyclic systems provides valuable data for computational and theoretical chemistry, helping to refine predictive models of molecular behavior. uni.lu
Exploration in Pre-clinical Chemical Biology Investigations (e.g., as building blocks for novel research tools)
In preclinical chemical biology, this compound serves as a valuable building block for creating novel research tools. Its inherent biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties, make it an attractive starting point for drug discovery programs. ontosight.ai
The thiazolamine scaffold is a recurring motif in molecules designed to inhibit enzymes or modulate receptor activity. ontosight.ai For example, derivatives of similar thiazole-containing structures have been investigated as inhibitors of the SARS-CoV-2 main protease. nih.gov The ability to readily synthesize a library of derivatives from the this compound core allows for the exploration of structure-activity relationships (SAR). ljmu.ac.uk This systematic approach is crucial in optimizing a compound's biological effect and selectivity.
The following table outlines some examples of how related thiazole-containing scaffolds are utilized in preclinical research:
| Research Area | Application of Thiazole-Containing Scaffolds | Reference |
| Virology | Development of inhibitors for viral proteases. | nih.gov |
| Oncology | Creation of potent Kinesin Spindle Protein (KSP) inhibitors. | drugbank.com |
| Antibacterial | Design of novel antibiotics targeting bacterial enzymes. | whiterose.ac.uk |
| Neurodegenerative Disease | Synthesis of beta-secretase inhibitors for Alzheimer's research. | google.com |
This highlights the broad applicability of the thiazole motif, and by extension the this compound scaffold, in addressing a wide range of biological questions.
Patent Landscape Analysis and Academic Implications of this compound Related Structures
The patent landscape for structures related to this compound is extensive, indicating a high level of commercial and academic interest in this chemical space. A search of patent databases reveals numerous filings covering thiazole derivatives and their applications. google.comgoogle.comgoogle.comgoogle.comgoogle.com.nagoogle.comgoogle.comgoogle.mv
These patents often claim broad classes of compounds, encompassing variations on the core thiazole structure, and are frequently directed towards therapeutic applications in areas such as oncology, infectious diseases, and neurological disorders. google.comgoogle.com For instance, patents describe thiazolyl urea (B33335) compounds for cancer treatment and thiazole compounds as protein kinase B (PKB) inhibitors. google.comgoogle.com
The academic implications of this patent activity are significant. The prevalence of patents can influence the direction of academic research, sometimes creating "patent thickets" that may hinder further investigation of certain compound classes. However, it also underscores the perceived value of these scaffolds, encouraging academic groups to explore novel synthetic routes and biological applications that may fall outside the scope of existing intellectual property. This can lead to the discovery of new biological mechanisms and the development of next-generation research tools and therapeutic leads.
The following table provides a snapshot of the types of patented inventions related to thiazole derivatives:
| Patent Focus | Description |
| Thiazolyl Urea Compounds | Compounds for the treatment of cancer. google.com |
| Thiazole PKB Inhibitors | Thiazole derivatives that act as inhibitors of protein kinase B. google.com |
| Benzene Sulfonamide Thiazoles | Compounds with potential therapeutic applications. google.com |
| Thiazole-4-carboxamide Derivatives | Derivatives explored as mGluR5 antagonists. google.com |
This intense patenting activity, coupled with ongoing academic research, ensures that the this compound scaffold and its relatives will continue to be a fertile ground for discovery.
Future Perspectives and Emerging Research Directions for 4 1,3 Thiazol 2 Yl Oxan 4 Amine
Emerging Synthetic Innovations for Complex Analogues
The synthesis of complex analogues of 4-(1,3-thiazol-2-yl)oxan-4-amine is a promising area for future research. Building upon existing methods for the synthesis of functionalized oxanes and thiazoles, new strategies can be envisioned. For instance, catalyst-controlled diastereoselective synthesis, which has been successfully applied to create bridged bis(indolyl)-oxanes, could be adapted to generate stereochemically complex derivatives of the oxane-thiazole scaffold. bohrium.comnih.gov Such methods are highly atom- and step-economic, offering efficient routes to sp3-rich functionalized molecules. bohrium.comnih.gov
Application of Advanced Computational Modeling for De Novo Design
Advanced computational modeling presents a powerful tool for the de novo design of novel analogues of this compound. By leveraging the known pharmacological activities of the thiazole (B1198619) and oxane moieties, computational methods can predict the binding affinity and selectivity of new derivatives towards various biological targets. The thiazole ring is a well-established pharmacophore with a wide range of biological activities, including as an inhibitor of various enzymes and receptors. ontosight.airsc.orgnih.gov Similarly, the oxane ring, as a bioisostere for other cyclic systems, can significantly influence the pharmacokinetic properties of a molecule. acs.org
Computational tools such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to explore the vast chemical space around the this compound core. These methods can guide the rational design of new compounds with improved potency, selectivity, and drug-like properties, thereby accelerating the drug discovery process.
Exploration of Uncharted Molecular Interaction Pathways in In Vitro Systems
The unique combination of the thiazole and oxane rings in this compound suggests the potential for novel molecular interactions within biological systems. While research on the specific interactions of this compound is nascent, studies on related thiazole-containing compounds provide a foundation for future investigations. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, by targeting various proteins. ontosight.aikuey.net
Future in vitro studies should aim to elucidate the specific molecular targets of this compound and its analogues. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be utilized to identify and characterize the binding of these compounds to specific proteins. Furthermore, cell-based assays can be employed to investigate their effects on various signaling pathways and cellular processes.
Development of Novel Chemical Biology Tools Based on the Oxane-Thiazole Core
The this compound scaffold can serve as a versatile platform for the development of novel chemical biology tools. By incorporating reporter tags, such as fluorescent dyes or biotin, into the structure, researchers can create molecular probes to visualize and study biological processes in real-time. These probes can be used to track the localization of the compound within cells, identify its binding partners, and investigate its mechanism of action.
Moreover, photo-affinity labeling, a powerful technique for identifying protein targets, could be applied to analogues of this compound. This involves introducing a photoreactive group into the molecule, which upon photoactivation, forms a covalent bond with its binding partner, allowing for its identification by mass spectrometry.
Integration with High-Throughput Screening Methodologies for Academic Discovery
High-throughput screening (HTS) offers a rapid and efficient way to explore the biological activities of large compound libraries. The development of a diverse library of this compound analogues, coupled with HTS, could lead to the discovery of novel hits for a wide range of therapeutic targets. Academic research laboratories are increasingly adopting HTS to identify starting points for drug discovery programs.
The integration of HTS with other technologies, such as computational modeling and chemical biology, can create a powerful discovery pipeline. Hits identified from HTS campaigns can be further optimized using computational methods, and their mechanism of action can be investigated using chemical biology tools. This integrated approach can significantly accelerate the translation of basic research findings into new therapeutic agents.
Green Chemistry Approaches for Sustainable Production in Research Laboratories
The adoption of green chemistry principles is becoming increasingly important in both industrial and academic research settings. Future research on the synthesis of this compound and its analogues should focus on developing sustainable and environmentally friendly methods. This includes the use of renewable starting materials, the reduction of waste generation, and the use of safer solvents and reagents.
Q & A
Q. What are the established synthetic routes for 4-(1,3-Thiazol-2-yl)oxan-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions between thiourea derivatives and α-haloketones or α-bromooxane intermediates. For example, refluxing 2-aminothiazole with a substituted oxane precursor in ethanol under acidic conditions (e.g., acetic acid) can yield the target compound. Reaction optimization should focus on pH control (e.g., pH 11 for deprotonation) and solvent selection (water or ethanol) to minimize side products like over-oxidized thiazoles . Yield improvements often require stoichiometric adjustments of reagents like sodium hydroxide or thiourea derivatives .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the oxane-thiazole linkage, with characteristic shifts for the amine proton (~5.0–6.0 ppm) and thiazole carbons (~150–160 ppm).
- X-ray Diffraction : Use SHELXL or SHELXD for single-crystal structure refinement. The oxane ring typically adopts a chair conformation, while the thiazole moiety planarizes, as seen in analogous structures .
- Mass Spectrometry : High-resolution ESI-MS is critical for verifying molecular weight (e.g., [M+H] at m/z 183.25 for CHNS) .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Solubility in aqueous buffers is often poor due to the hydrophobic thiazole and oxane rings. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) at the oxane 4-position without disrupting the thiazole core .
Advanced Research Questions
Q. What computational approaches are effective for predicting the pharmacological mechanism of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like bacterial enzymes (e.g., dihydrofolate reductase). The thiazole nitrogen often forms hydrogen bonds with active-site residues .
- QSAR Studies : Correlate electronic descriptors (e.g., Hammett constants) of substituents on the oxane ring with antimicrobial activity. Meta-substituted electron-withdrawing groups (e.g., -CF) enhance potency by increasing electrophilicity .
Q. How can structural analogs of this compound resolve contradictory bioactivity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or substituent effects. Systematic approaches include:
- SAR Analysis : Compare analogs like 4-[3-(trifluoromethyl)phenyl]oxan-4-amine (enhanced lipophilicity) and 4-[3-chlorophenyl]oxan-4-amine (polar interactions). These studies reveal that electron-deficient aryl groups improve membrane permeability .
- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, serum-free media) to isolate compound effects .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodological Answer : Degradation pathways include oxidation of the thiazole sulfur and hydrolysis of the oxane ring. Mitigation involves:
- Storage Conditions : Lyophilized powder at -20°C under argon.
- Stabilizers : Add antioxidants (e.g., BHT) or buffer solutions (pH 6–7) to aqueous formulations .
Q. How can researchers leverage high-throughput crystallography to study this compound’s binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
